![molecular formula C19H18F6O3 B14798078 (1R,4S,5S,8R)-8-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-6,7-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B14798078.png)

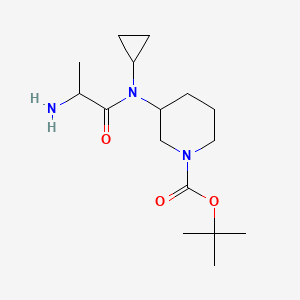

(1R,4S,5S,8R)-8-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-6,7-dioxabicyclo[3.3.1]nonan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Arteflene is a synthetic sesquiterpene peroxide, known for its potent antimalarial properties. It is a derivative of the natural compound yingzhaosu A, which is isolated from traditional Chinese herbal medicines . Arteflene has shown high efficacy in preclinical studies, with low acute toxicity and no mutagenic effects .

Méthodes De Préparation

Arteflene is synthesized through a series of chemical reactions involving the formation of a novel ring system present in yingzhaosu A, specifically the 2,3-dioxabicyclo[3.3.1]nonane structure . The synthetic route involves the use of common reagents and conditions that ensure the stability of the peroxide ring. Industrial production methods focus on optimizing the yield and purity of arteflene, ensuring it is chemically stable against hydrolytic decomposition .

Analyse Des Réactions Chimiques

Arteflene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The antimalarial activity of arteflene is attributed to iron (II)-mediated generation of carbon-centered radicals . Common reagents used in these reactions include iron (II) compounds, which facilitate the formation of an α,β-unsaturated ketone (enone) as a major product . The bioactivation of arteflene in vivo leads to the formation of 8-hydroxyarteflene and its glucuronide conjugate .

Applications De Recherche Scientifique

Arteflene has been extensively studied for its antimalarial properties. It has shown comparable efficacy to other antimalarial drugs like chloroquine in treating uncomplicated malaria . Additionally, arteflene’s stability and low toxicity make it a promising candidate for further research in medicinal chemistry.

Mécanisme D'action

The mechanism of action of arteflene involves the bioactivation of its endoperoxide bond by heme, leading to the generation of reactive oxygen species and carbon-centered radicals . These reactive species alkylate parasite proteins, disrupting their function and ultimately leading to the death of the malaria parasite . The primary molecular targets of arteflene are believed to be heme and other iron-containing proteins within the parasite .

Comparaison Avec Des Composés Similaires

Arteflene is structurally similar to other endoperoxide antimalarials, such as artemisinin and its derivatives . arteflene is unique in its stability against hydrolytic decomposition, which may result in improved pharmacokinetic properties . Other similar compounds include yingzhaosu A, qinghaosu (artemisinin), and various synthetic analogues designed to optimize antimalarial activity . Arteflene’s unique structure and stability make it a valuable addition to the arsenal of antimalarial drugs.

Propriétés

Formule moléculaire |

C19H18F6O3 |

|---|---|

Poids moléculaire |

408.3 g/mol |

Nom IUPAC |

(4R)-4-[2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one |

InChI |

InChI=1S/C19H18F6O3/c1-10-15(26)8-13-9-16(10)27-28-17(13,2)6-5-11-3-4-12(18(20,21)22)7-14(11)19(23,24)25/h3-7,10,13,16H,8-9H2,1-2H3/t10?,13?,16?,17-/m0/s1 |

Clé InChI |

LRTRTVPZZJAADL-BXLDHHCGSA-N |

SMILES isomérique |

CC1C2CC(CC1=O)[C@](OO2)(C)C=CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |

SMILES canonique |

CC1C2CC(CC1=O)C(OO2)(C)C=CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium](/img/structure/B14798000.png)

![(2E)-3-phenyl-N-{[2-(phenylcarbonyl)hydrazinyl]carbonothioyl}prop-2-enamide](/img/structure/B14798009.png)

![S-ethyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanethioate](/img/structure/B14798022.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14798046.png)

![(2E)-3-(4-methoxyphenyl)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}prop-2-enehydrazide](/img/structure/B14798049.png)

![2-amino-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14798055.png)

![N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B14798070.png)

![[3-[(2-Hydroxybenzoyl)amino]-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl] hexanoate](/img/structure/B14798082.png)

![[4-[3-fluoro-4-[4-(2-methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B14798092.png)